Tetrahydrofurfuryl propionate chemical properties and structure
Tetrahydrofurfuryl propionate chemical properties and structure
An In-Depth Technical Guide to Tetrahydrofurfuryl Propionate: Structure, Properties, and Applications
Introduction
Tetrahydrofurfuryl propionate (THFP), identified by its CAS number 637-65-0, is an ester of tetrahydrofurfuryl alcohol and propionic acid.[1][2] This compound presents as a colorless to pale yellow liquid and is characterized by a pleasant, sweet, and fruity odor, sometimes with notes of caramel or chocolate.[3][4] Its unique combination of properties—excellent solvency, moderate volatility, low toxicity, and a favorable odor profile—has led to its versatile application across several industries, including flavorings, fragrances, cosmetics, and pharmaceuticals.[1][3] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and key applications for professionals in research and drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of Tetrahydrofurfuryl propionate consists of a saturated five-membered tetrahydrofuran ring linked via a methylene bridge to a propionate ester group.[2][5] This unique combination of a cyclic ether and an ester functional group dictates its chemical behavior and physical properties. The ether linkage and the carbonyl group provide polar sites capable of hydrogen bonding, which contributes to its solubility in many organic solvents.[1][3] The overall carbon backbone, however, limits its solubility in water.[5][6]
The presence of a chiral center at the C2 position of the tetrahydrofuran ring means that THFP exists as a racemic mixture in most commercial preparations.[7]
Caption: Chemical Structure of Tetrahydrofurfuryl Propionate.
Table 1: Physicochemical Properties of Tetrahydrofurfuryl Propionate
| Property | Value | Source(s) |
| CAS Number | 637-65-0 | [1][3][8] |
| Molecular Formula | C₈H₁₄O₃ | [1][3][8] |
| Molecular Weight | 158.20 g/mol | [3][8] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Sweet, caramellic, fruity, nutty | [2][4] |
| Boiling Point | 205-207 °C at 760 mmHg | [2][3][4] |
| Density | ~1.04 g/mL at 25 °C | [3][4][6] |
| Refractive Index (n²⁰/D) | 1.438 - 1.441 | [3][4][7] |
| Flash Point | ~198 °F (92.2 °C) | [4][7] |
| Solubility | Soluble in alcohol; slightly soluble to insoluble in water. | [2][6] |
| FEMA Number | 3058 | [4][7] |
Spectroscopic Profile
For professionals in drug development and research, unambiguous identification is critical. The following is a predictive analysis of the key spectroscopic features of THFP.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals would include a triplet from the terminal methyl group (~1.1 ppm) and a quartet from the adjacent methylene group (~2.3 ppm) of the propionyl moiety. The protons on the tetrahydrofuran ring and the exocyclic methylene bridge would appear in the more complex region between 3.5 and 4.2 ppm.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption peak is expected around 1730-1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester group.[1] Additionally, prominent C-O stretching bands would appear in the region of 1100-1250 cm⁻¹ , corresponding to the ester and ether linkages.
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Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 158. The fragmentation pattern would likely be dominated by cleavage of the ester bond. A prominent fragment would be expected from the loss of the propionyloxy group or through McLafferty rearrangement, a common pathway for esters.
Standard Synthesis Protocol: Fischer-Speier Esterification
Tetrahydrofurfuryl propionate is synthesized via the Fischer-Speier esterification of tetrahydrofurfuryl alcohol with propionic acid, using an acid catalyst.[2] This reversible reaction requires specific conditions to drive the equilibrium towards the product side.[9][10][11]
Causality in Experimental Design:
-
Excess Reagent : Using an excess of one reactant (typically the less expensive one, in this case, propionic acid or using the alcohol as a solvent) shifts the reaction equilibrium to favor ester formation, according to Le Châtelier's principle.[12]
-
Acid Catalyst : A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]
-
Water Removal : The reaction produces water as a byproduct. Removing this water as it forms (e.g., with a Dean-Stark apparatus) is crucial to prevent the reverse reaction (ester hydrolysis) and drive the synthesis to completion.[11][13]
-
Work-up : The post-reaction work-up is designed to remove the acid catalyst and unreacted carboxylic acid. Washing with a weak base like sodium bicarbonate neutralizes these acidic components.
Caption: General workflow for the synthesis of Tetrahydrofurfuryl Propionate.
Step-by-Step Methodology
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add tetrahydrofurfuryl alcohol (1.0 eq), propionic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (approx. 1-2% mol).
-
Synthesis : Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected or reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or GC).
-
Cooling and Extraction : Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate, and transfer it to a separatory funnel.
-
Washing : Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and unreacted propionic acid, and finally with brine to remove residual water.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification : Purify the resulting crude ester by vacuum distillation to obtain pure tetrahydrofurfuryl propionate.
Chemical Reactivity and Stability
The primary mode of chemical degradation for THFP, as with other esters, is hydrolysis . This reaction involves the cleavage of the ester bond to yield tetrahydrofurfuryl alcohol and propionic acid.[1]
-
Acid-Catalyzed Hydrolysis : In the presence of an acid and water, the reaction is the reverse of the Fischer esterification.
-
Base-Catalyzed Saponification : In the presence of a strong base (e.g., NaOH), the ester undergoes saponification, an irreversible process that yields tetrahydrofurfuryl alcohol and the sodium salt of propionic acid.
For drug development professionals, understanding the stability of THFP in various formulations is crucial. Its susceptibility to hydrolysis means that pH must be carefully controlled in aqueous-based systems to ensure the long-term integrity of the final product. Under normal, anhydrous conditions, it is considered a stable compound.[1][3]
Applications in Research and Industry
The versatile properties of THFP make it a valuable compound in several high-value applications.
-
Flavor and Fragrance Industry : As a FEMA GRAS (Generally Recognized As Safe) substance, THFP is used as a flavoring agent in foods such as baked goods, beverages, and candies to impart sweet, fruity, and chocolate-like notes.[3][4] In perfumery, its pleasant odor and good solubility make it an effective fragrance component in lotions and other personal care products.[3]
-
Cosmetic Formulations : In cosmetics, it functions as an emollient, helping to soften and moisturize the skin, making it a suitable ingredient for creams and lotions.[3]
-
Pharmaceutical Applications : Its low toxicity and good solvency profile make it a candidate for use as a pharmaceutical excipient.[3] It can act as a solvent or co-solvent in drug formulations, potentially improving the stability and bioavailability of active pharmaceutical ingredients (APIs).
-
Polymer and Materials Science : THFP can serve as a specialty solvent or a plasticizer. Furthermore, it acts as a chemical intermediate for the synthesis of other molecules, including specialty polymers.[3] Its derivation from tetrahydrofurfuryl alcohol, which can be produced from biomass, positions it as a "green" or bio-derived chemical building block.[14][15]
Safety and Handling
Tetrahydrofurfuryl propionate is classified as a combustible liquid and is harmful if swallowed.[16] It can also cause eye irritation.[16]
-
GHS Hazard Statements : H302 (Harmful if swallowed), H319/H320 (Causes serious eye irritation/Causes eye irritation).[4][16]
-
Handling Precautions : Standard laboratory safety practices should be employed. This includes using personal protective equipment (PPE) such as safety glasses and gloves. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[16] Keep away from heat, sparks, and open flames.[16]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse the mouth and seek immediate medical attention. Do NOT induce vomiting.[16]
Researchers should always consult the most current Safety Data Sheet (SDS) before handling this chemical.
References
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The Good Scents Company. (n.d.). tetrahydrofurfuryl propionate. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
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M&U International. (n.d.). MATERIAL SAFETY DATA SHEET - TETRAHYDROFURFURYL PROPIONATE. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound Tetrahydrofurfuryl propionate (FDB003196). Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Tetrahydrofurfuryl propionate. Retrieved from [Link]
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Agricultural Marketing Service, USDA. (2003). Tetrahydrofurfuryl alcohol (THFA) for use in crop production. Retrieved from [Link]
-
Wikipedia. (2023). Tetrahydrofurfuryl alcohol. Retrieved from [Link]
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